molecular formula C22H21F3N2O4S B2891004 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1235198-07-8

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2891004
CAS RN: 1235198-07-8
M. Wt: 466.48
InChI Key: ANIBIGIMAOFTTN-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H21F3N2O4S and its molecular weight is 466.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been studied for their potential anticancer properties. A series of benzofuran compounds have shown promising results against various cancer cell lines, including human ovarian cancer . The core benzofuran structure in the compound suggests it may also possess anticancer activity, which could be explored in future pharmacological studies.

Anti-Inflammatory and Analgesic Properties

Compounds with benzofuran moieties have demonstrated anti-inflammatory and analgesic activities. These properties make them potential candidates for the development of new pain relief medications . Further research could investigate the specific effects of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide in this context.

Antiviral Applications

Benzofuran derivatives have been identified with anti-viral activities, particularly against the hepatitis C virus. This suggests that our compound could be a lead in the search for new antiviral drugs, especially for diseases where current treatment options are limited .

Antibacterial Uses

The antibacterial potential of benzofuran compounds is another area of interest. With antibiotic resistance on the rise, new molecules such as N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide could contribute to the development of novel antibacterial agents .

Antioxidative Effects

Benzofuran is known for its antioxidative properties, which are crucial in combating oxidative stress-related diseases. The compound could be explored for its efficacy in protecting cells from oxidative damage, which is a common pathway in many chronic diseases .

Drug Synthesis and Chemical Research

The unique structure of benzofuran derivatives makes them interesting targets for chemical synthesis and drug design. The compound could serve as a scaffold for developing new drugs with improved pharmacokinetic and pharmacodynamic profiles .

Neuroprotective Potential

Research into neurodegenerative diseases often explores compounds that can protect nerve cells. Benzofuran derivatives have shown promise in this field, and further studies could reveal whether N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has neuroprotective effects .

Enzyme Inhibition

Many benzofuran derivatives act as enzyme inhibitors, which can be useful in treating various metabolic disorders. Investigating the enzyme inhibitory activity of this compound could open up new therapeutic avenues for diseases like diabetes or hypercholesterolemia .

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S/c23-22(24,25)17-5-7-18(8-6-17)32(29,30)26-14-15-9-11-27(12-10-15)21(28)20-13-16-3-1-2-4-19(16)31-20/h1-8,13,15,26H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIBIGIMAOFTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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